5-TFA-ap-ddC
Overview
Description
5-TFA-ap-2’,3’-Dideoxycytidine, commonly known as 5-TFA-ap-ddC, is a synthetic nucleoside analog. It is characterized by the presence of a trifluoroacetyl group attached to the amino group of the cytidine analog. This compound is a white to pale yellow solid with a molecular formula of C14H15F3N4O4 and a molecular weight of 360.29 g/mol . It is soluble in organic solvents but has low solubility in water .
Preparation Methods
The synthesis of 5-TFA-ap-2’,3’-Dideoxycytidine involves multiple steps. The key synthetic route includes the introduction of the trifluoroacetyl group to the amino group of the cytidine analog. The reaction conditions typically involve the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product .
Industrial production methods for 5-TFA-ap-2’,3’-Dideoxycytidine are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-TFA-ap-2’,3’-Dideoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-TFA-ap-2’,3’-Dideoxycytidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to nucleoside analogs and their interactions with biological molecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 5-TFA-ap-2’,3’-Dideoxycytidine involves its incorporation into DNA or RNA chains during replication or transcription. The presence of the trifluoroacetyl group disrupts the normal base-pairing interactions, leading to chain termination and inhibition of nucleic acid synthesis. This mechanism is similar to other nucleoside analogs used in antiviral and anticancer therapies .
Comparison with Similar Compounds
5-TFA-ap-2’,3’-Dideoxycytidine can be compared with other nucleoside analogs such as:
2’,3’-Dideoxycytidine (ddC): Lacks the trifluoroacetyl group and is used as an antiviral agent.
2’,3’-Dideoxyinosine (ddI): Another nucleoside analog used in antiviral therapy.
2’,3’-Dideoxyadenosine (ddA): Similar in structure but with different base and functional groups
The uniqueness of 5-TFA-ap-2’,3’-Dideoxycytidine lies in the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties compared to other nucleoside analogs .
Properties
IUPAC Name |
N-[3-[4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O4/c15-14(16,17)12(23)19-5-1-2-8-6-21(13(24)20-11(8)18)10-4-3-9(7-22)25-10/h6,9-10,22H,3-5,7H2,(H,19,23)(H2,18,20,24)/t9-,10+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINWQMVIWQGNFM-VHSXEESVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=NC2=O)N)C#CCNC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)C#CCNC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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